molecular formula C12H6Cl3NO B1421765 2-Chloro-5-(2,3-dichlorobenzoyl)pyridine CAS No. 1187168-17-7

2-Chloro-5-(2,3-dichlorobenzoyl)pyridine

Cat. No.: B1421765
CAS No.: 1187168-17-7
M. Wt: 286.5 g/mol
InChI Key: YPBSPNKDFGTFCW-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,3-dichlorobenzoyl)pyridine is an organic compound with the molecular formula C12H6Cl3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique chemical structure, which includes a pyridine ring substituted with a 2,3-dichlorobenzoyl group and an additional chlorine atom at the 2-position. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,3-dichlorobenzoyl)pyridine typically involves the reaction of 2,3-dichlorobenzoyl chloride with 2-chloropyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,3-Dichlorobenzoyl chloride+2-ChloropyridineBaseThis compound\text{2,3-Dichlorobenzoyl chloride} + \text{2-Chloropyridine} \xrightarrow{\text{Base}} \text{this compound} 2,3-Dichlorobenzoyl chloride+2-ChloropyridineBase​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,3-dichlorobenzoyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzoyl and pyridine rings can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium methoxide can yield methoxy derivatives, while reduction with lithium aluminum hydride can produce amines.

Scientific Research Applications

2-Chloro-5-(2,3-dichlorobenzoyl)pyridine is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,3-dichlorobenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(3,4-dichlorobenzoyl)pyridine
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

2-Chloro-5-(2,3-dichlorobenzoyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(2,3-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3NO/c13-9-3-1-2-8(11(9)15)12(17)7-4-5-10(14)16-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBSPNKDFGTFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901223503
Record name (6-Chloro-3-pyridinyl)(2,3-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187168-17-7
Record name (6-Chloro-3-pyridinyl)(2,3-dichlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloro-3-pyridinyl)(2,3-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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